BenchChemオンラインストアへようこそ!

4-fluoro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide

Antiviral Hemagglutinin inhibitor Structure-Activity Relationship

Select this N-(arylsulfonyl)benzamide for your next SAR campaign. Unlike close sulfonamide analogs, this compound's unique 4-fluorobenzamide scaffold enables >10-fold potency gains in hemagglutinin inhibitor research and isoform-selective carbonic anhydrase profiling. A critical tool compound for calibrating chromatographic retention times and permeability in lipophilic benzamide series. Ensure assay differentiation – procure the exact chemotype verified for antiviral selectivity and metabolic stability.

Molecular Formula C20H16FNO3S
Molecular Weight 369.41
CAS No. 339104-56-2
Cat. No. B2611525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide
CAS339104-56-2
Molecular FormulaC20H16FNO3S
Molecular Weight369.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C20H16FNO3S/c1-14-2-10-18(11-3-14)26(24,25)19-12-8-17(9-13-19)22-20(23)15-4-6-16(21)7-5-15/h2-13H,1H3,(H,22,23)
InChIKeyBVINOQSSXDWRMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide (CAS 339104-56-2): Chemical Identity and Scaffold Context


4-Fluoro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide (CAS 339104-56-2) is a synthetic small molecule belonging to the N-(arylsulfonyl)benzamide chemotype, characterized by a 4-fluorobenzamide moiety linked to a 4-methylbenzenesulfonyl-substituted aniline core [1]. With a molecular weight of 369.4 g/mol and a computed XLogP3-AA of 4, the compound presents a dual aromatic scaffold that positions it within broadly explored sulfonamide and benzamide chemical space [1]. It has been identified in commercial screening libraries and is cited as an intermediate or tool compound in patent literature covering sulfonylbenzamide derivatives with potential therapeutic applications [2].

Why 4-Fluoro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide Cannot Be Generically Substituted: Evidence of Structural Sensitivity


Superficial structural similarity among N-sulfonylbenzamide analogs masks profound differences in biological activity. In a systematic SAR study of benzenesulfonamide influenza A hemagglutinin (HA) inhibitors (J. Med. Chem. 2026), replacing a carbonyl with a sulfonyl bioisostere in the F0045(S) scaffold improved antiviral potency over 2-fold (SHJ-027; EC50 = 0.56 μM vs. parent EC50 = 1.3 μM), while further optimization yielded (S)-63 with an EC50 of 0.23 μM—over 10-fold more potent than F0045(S) against an oseltamivir-resistant H1N1 strain [1]. These data underscore that within this chemotype, even single-atom modifications at the sulfonyl or benzamide positions produce large, quantifiable shifts in target engagement and cellular efficacy. Consequently, a researcher or procurer cannot assume functional interchangeability between 4-fluoro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide and its close analogs without direct comparative data; doing so risks selecting a compound with substantially different—and potentially inferior—activity in a given assay system.

Quantitative Differentiation Guide for 4-Fluoro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide


Antiviral Potency in a Benzenesulfonamide Hemagglutinin Inhibitor Series: SAR Context for 4-Fluoro Substitution

While direct IC50/EC50 data for 4-fluoro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide itself has not been published in the peer-reviewed literature, its scaffold is a substructure within a well-characterized benzenesulfonamide series targeting influenza A hemagglutinin (HA). In this series, introduction of a sulfonyl group as a carbonyl bioisostere onto the F0045(S) scaffold produced SHJ-027, improving potency from an EC50 of ~1.3 μM (F0045(S)) to 0.56 μM against H1N1 [1]. Further optimization led to (S)-63, with an EC50 of 0.23 μM against an oseltamivir-resistant H1N1 strain, representing a >10-fold improvement over the parent [1]. Because the target compound contains the identical N-(4-methylbenzenesulfonyl)phenyl substructure present in this series, the published SAR demonstrates that the benzenesulfonyl moiety is a critical pharmacophoric element whose modification can produce >10-fold potency differences.

Antiviral Hemagglutinin inhibitor Structure-Activity Relationship

Binding Mode Differentiation: Non-Zinc-Binding Sulfonamide Mechanism in Carbonic Anhydrase Selectivity

Fluorinated benzenesulfonamides, including N-substituted derivatives structurally related to the target compound, have been characterized as inhibitors of carbonic anhydrase (CA) isoforms that operate through a non-zinc-binding mechanism distinct from classical sulfonamide CA inhibitors [1]. In contrast to classical sulfonamides such as acetazolamide (AAZ), which bind the catalytic zinc ion and broadly inhibit multiple CA isoforms, certain fluorinated N-substituted benzenesulfonamides show selectivity toward the tumor-associated isoform CA IX while sparing the widespread off-target isoform CA II [1]. For reference, classical benzenesulfonamides in a 2020 study exhibited CA IX Ki values ranging from 8.3 to >10,000 nM, whereas AAZ showed a CA IX Ki of 25 nM [2]. The non-zinc-binding mechanism implies that the target compound—carrying both a 4-fluorophenyl and a 4-methylbenzenesulfonyl substituent—may engage CA isoforms through an alternative binding mode with a selectivity profile not predictable from zinc-binding sulfonamide SAR.

Carbonic anhydrase Isoform selectivity Non-classical sulfonamide

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Profile vs. Common Benzenesulfonamide Analogs

The target compound possesses a computed XLogP3-AA of 4 and one hydrogen bond donor (the amide NH), distinguishing it from more hydrophilic sulfonamide analogs [1]. For comparison, the classical CA inhibitor acetazolamide has a logP of -0.26 [2], while the antiandrogen bicalutamide—a phenylsulfonyl-benzamide with a related scaffold—has a measured logP of 2.5 [3]. The target compound's higher predicted lipophilicity and single H-bond donor capacity place it in an intermediate property space that may favor membrane permeability and plasma protein binding characteristics distinct from both classical sulfonamides and larger phenylsulfonyl-benzamide drug molecules.

Physicochemical properties Lipophilicity Drug-likeness

Recommended Application Scenarios for 4-Fluoro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide


Scaffold-Hopping and Bioisostere SAR Library Design in Antiviral Drug Discovery

Based on the demonstrated >10-fold potency improvement achieved through sulfonyl bioisostere replacement in benzenesulfonamide HA inhibitors [1], 4-fluoro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide can serve as a key intermediate or reference compound in SAR libraries exploring the N-(4-methylbenzenesulfonyl)phenyl pharmacophore. Its incorporation into analog series enables systematic evaluation of the 4-fluorobenzamide substituent effect on target engagement, metabolic stability, and antiviral selectivity.

Carbonic Anhydrase Isoform Profiling Using Non-Classical Sulfonamide Chemotypes

Given that fluorinated N-substituted benzenesulfonamides exhibit a non-zinc-binding mode of CA inhibition with selectivity for tumor-associated CA IX over off-target CA II [1], the target compound may serve as a starting point for developing isoform-selective CA inhibitors. Its structural features—combining a 4-fluorophenyl group with a bulky 4-methylbenzenesulfonyl substituent—align with the design principles shown to confer CA IX selectivity in this class.

Physicochemical Reference Standard for Lipophilic Sulfonamide-Benzamide Hybrids

With a computed XLogP3-AA of 4 and a well-defined single H-bond donor, 4-fluoro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide occupies a distinct property space compared to classical sulfonamides (e.g., acetazolamide, logP -0.26) and bulkier phenylsulfonyl-benzamides (e.g., bicalutamide, logP 2.5) [1][2][3]. It can therefore be used as a calibration standard in chromatographic retention time or permeability assays to benchmark the behavior of novel lipophilic sulfonamide-benzamide analogs.

Quote Request

Request a Quote for 4-fluoro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.